molecular formula C26H45NO7S B192485 Taurocholic acid CAS No. 81-24-3

Taurocholic acid

Cat. No.: B192485
CAS No.: 81-24-3
M. Wt: 515.7 g/mol
InChI Key: WBWWGRHZICKQGZ-HZAMXZRMSA-N
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Description

It is a crucial component of bile in carnivorous animals and plays a significant role in the emulsification and absorption of dietary fats . This compound is widely used in scientific research and industrial applications due to its unique properties.

Safety and Hazards

Taurocholic acid should be handled with care. Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Bile acids like Taurocholic acid have shown important anti-apoptotic and neuroprotective activities, suggesting their possible therapeutic use as disease-modifiers in neurodegenerative diseases . They have also been implicated in the etiology of cardiovascular diseases .

Biochemical Analysis

Biochemical Properties

Taurocholic acid plays a significant role in biochemical reactions. It acts as a detergent to solubilize fats for absorption and is itself absorbed . It interacts with various enzymes and proteins, including bile salt-activated lipase and bile acid receptor .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. For instance, it has been found to inhibit inflammation and activate Farnesoid X Receptor expression in LPS-stimulated Zebrafish and Macrophages . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It is known to bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, it has been found to stimulate biliary hyperplasia by activation of 3′,5′-cyclic cyclic adenosine monophosphate (cAMP) signaling .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that this compound significantly enhances bone marrow mesenchymal stem cell viability and reduces apoptosis as well as oxidative stress both in vitro and in vivo .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been found that this compound supplementation in the paraventricular nucleus of spontaneously hypertensive rats can activate TGR5 in neurons and microglia, reduce the inflammatory response and oxidative stress, suppress activated neurons, and attenuate hypertension .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a key metabolite in the increased primary bile acid synthesis in liver cirrhosis . It interacts with various enzymes and cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters and binding proteins, and can affect its localization or accumulation . For instance, this compound treatment increases the transport and reabsorption of bile acids by activating the TGR5 and FXR signaling pathways .

Subcellular Localization

It is known that this compound can influence the activity of various enzymes and receptors at the subcellular level .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium taurocholate hydrate is synthesized from cholic acid and taurine. The reaction involves the conjugation of cholic acid with taurine in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, sodium taurocholate hydrate is produced by extracting bile from animals, followed by purification and chemical modification to obtain the sodium salt form. The process involves several steps, including extraction, filtration, and crystallization, to ensure high purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium taurocholate hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized bile acids, while reduction may produce reduced bile acids .

Comparison with Similar Compounds

Uniqueness: Sodium taurocholate hydrate is unique due to its specific conjugation with taurine, which enhances its solubility and effectiveness as a detergent. This property makes it particularly useful in scientific research and industrial applications .

Properties

IUPAC Name

2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid
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InChI

InChI=1S/C26H45NO7S/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34)/t15-,16+,17-,18-,19+,20+,21-,22+,24+,25+,26-/m1/s1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

WBWWGRHZICKQGZ-HZAMXZRMSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
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Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C
Source PubChem
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Molecular Formula

C26H45NO7S
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Related CAS

145-42-6 (mono-hydrochloride salt)
Record name Taurocholic acid
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DSSTOX Substance ID

DTXSID00883259
Record name Taurocholic acid
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Molecular Weight

515.7 g/mol
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Physical Description

Solid
Record name Taurocholic acid
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Solubility

Very soluble in water and ethanol; slightly soluble in ether and ethyl acetate, Freely soluble in water; soluble in alcohol; almost insoluble in ether and ethyl acetate
Record name TAUROCHOLIC ACID
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Color/Form

Clusters of slender, four-sided prisms from alcohol + ether, Crystals

CAS No.

81-24-3, 345909-26-4
Record name Taurocholic acid
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Record name Ethanesulfonic acid, 2-[[(3.alpha.,5.beta.,7.alpha.,12.alpha.)-3,7,12-trihydroxy-24-oxocholan-24-yl]amino]-
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Record name 2-[[(3α,5β,7α,12α)-3,7,12-trihydroxy-24-oxocholan-24-yl]amino]ethanesulphonic acid
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Melting Point

Decomposes about 125 °C, 125 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does taurocholic acid interact with cells and tissues, and what are the downstream effects of these interactions?

A1: this compound primarily interacts with the liver and intestines. In the liver, it binds to the farnesoid X receptor (FXR), a nuclear receptor that regulates bile acid synthesis, transport, and metabolism. This binding leads to the suppression of cholesterol 7α-hydroxylase, the rate-limiting enzyme in bile acid synthesis [, , ]. In the intestines, this compound facilitates the digestion and absorption of lipids and fat-soluble vitamins []. It also influences gut motility and the composition of the gut microbiota [, ].

Q2: Can this compound influence cholangiocyte function?

A2: Yes, research suggests that this compound can protect cholangiocytes from tumor necrosis factor-alpha (TNF-α)-induced damage. This protective effect appears to be mediated by a phosphatidylinositol-3-kinase (PI3K)-dependent pathway [].

Q3: Does dietary protein source affect this compound kinetics?

A3: Yes, studies in cats demonstrate that feeding a soybean-based diet versus a casein-based diet leads to a greater this compound pool size and impacts bile acid composition. The specific mechanisms driving these changes require further investigation [].

Q4: What is the role of taurine status on the kinetics and metabolism of this compound?

A4: Taurine, a component of this compound, is crucial for bile acid conjugation. Studies show that taurine-depleted cats have altered bile acid profiles with decreased this compound and increased glycocholic acid compared to taurine-replete cats. These findings highlight the importance of taurine status for maintaining normal bile acid metabolism [].

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C26H45NO7S, and its molecular weight is 515.7 g/mol.

Q6: What analytical techniques are used to identify and quantify this compound?

A6: Various methods are employed to study this compound, including:

  • Thin-layer chromatography (TLC): Used for qualitative and quantitative analysis of bile acids, including this compound [, ].
  • High-performance liquid chromatography (HPLC): Commonly coupled with mass spectrometry (LC-MS/MS) for sensitive and specific quantification of individual bile acids in various biological matrices [, ].
  • Radioisotope-labeled precursors: Used to study the metabolism and kinetics of this compound in vivo [, , ].

Q7: How does this compound contribute to the formation of micelles, and what is its critical micellar concentration?

A7: this compound, like other bile acids, is amphipathic, meaning it has both hydrophilic and hydrophobic regions. This property allows it to form micelles in aqueous solutions. The critical micellar concentration of this compound, the concentration at which micelles begin to form, is influenced by factors like pH [].

Q8: Does the presence of other molecules, such as lecithin, influence the ability of this compound to disrupt the gastric mucosal barrier?

A8: Research suggests that unlike ionized bile salts, the disruption of the gastric mucosal barrier by this compound is not solely dependent on micelle formation and the dissolution of mucosal membrane lipids. Saturating a this compound solution with lecithin did not prevent barrier disruption, indicating a different mechanism of action [].

Q9: How is this compound absorbed and transported within the body?

A9: this compound, synthesized in the liver, is secreted into bile and released into the small intestine. The majority is reabsorbed in the ileum via an active transport system and returned to the liver through the portal vein, completing the enterohepatic circulation [].

Q10: What factors can influence the absorption of this compound in the intestines?

A10: Studies show that the presence of undigested triglycerides can significantly reduce this compound absorption in the ileum, suggesting a potential mechanism for bile acid malabsorption [].

Q11: Can exposure to high concentrations of this compound damage gastric mucosa?

A11: Yes, studies show that this compound, especially at low pH, can disrupt the gastric mucosal barrier, leading to increased permeability and potential damage []. The presence of hydrochloric acid appears to exacerbate this effect [].

Q12: Is there a link between bile acid reflux, aspirin ingestion, and gastric mucosal damage?

A12: Research suggests a potential synergistic effect between aspirin and this compound in causing gastric mucosal damage. The simultaneous presence of both agents led to a significantly prolonged disruption of the gastric mucosal barrier compared to either agent alone [].

Q13: Can this compound be used to enhance drug delivery?

A13: Yes, this compound's ability to target the liver and its role in enterohepatic circulation make it a promising candidate for drug delivery strategies. For example, this compound-linked drug conjugates have been explored for improved oral drug delivery and targeted therapy [].

Q14: How does this compound influence the composition and function of the gut microbiota?

A14: this compound, along with other bile acids, plays a crucial role in shaping the gut microbial community. It acts as a substrate for bacterial metabolism and can inhibit the growth of certain bacterial species while promoting the growth of others [].

Q15: Can alterations in bile acid metabolism, particularly involving this compound, contribute to Clostridium difficile infection?

A15: Recent research suggests a potential link between bile acid metabolism and susceptibility to Clostridium difficile infection. The relative abundance of this compound, a germinant for C. difficile spores, was elevated in patients with recurrent C. difficile infection. This suggests that interventions targeting gut microbiota and bile acid metabolism could hold promise for managing C. difficile infections [].

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